molecular formula C14H10O4 B3267169 Biphenyl-2,5-dicarboxylic acid CAS No. 4445-51-6

Biphenyl-2,5-dicarboxylic acid

Cat. No. B3267169
CAS RN: 4445-51-6
M. Wt: 242.23 g/mol
InChI Key: VSZJLXSVGVDPMJ-UHFFFAOYSA-N
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Description

Biphenyl-2,5-dicarboxylic acid, also known as Diphenic acid or Dibenzoic acid, is an organic compound with the formula (C6H4CO2H)2 . It is a white solid that can be prepared in the laboratory from anthranilic acid via the diazonium salt . It is the most studied of several isomeric dicarboxylic acids of biphenyl .


Synthesis Analysis

The synthesis of this compound involves molecular reactions between metal ions and bridging multidentate organic ligands . The aromatic polycarboxylates are often employed in a design strategy to construct metal–organic frameworks with special topologies due to their rich coordination chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C14H10O4 . Its molecular weight is 242.2268 . The IUPAC Standard InChI is InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H, (H,15,16) (H,17,18) .


Chemical Reactions Analysis

In the series of analyzed complexes, the this compound ligand is completely deprotonated . Four carboxylate oxygen atoms are engaged in the coordination of Ln (III) ions . The synthesized compounds are polycrystalline and insoluble in water . They crystallize in the low symmetry crystal systems, like monoclinic and triclinic .


Physical And Chemical Properties Analysis

This compound is a white solid . Its melting point is 227-229 °C (lit.) .

Scientific Research Applications

Coordination Polymers and Luminescent Properties

Biphenyl-2,5-dicarboxylic acid has been utilized as a versatile building block in the synthesis of luminescent coordination polymers. Huang et al. (2016) demonstrated the use of this compound in creating zinc and cadmium-based coordination polymers, exhibiting diverse structural forms and luminescent properties (Huang et al., 2016).

Synthesis and Structural Analysis

Feng (2005) discussed a new synthesis method for 2,5-biphenyldicarboxylic acid, highlighting its importance in the production of high-strength fibers and theoretical research in polymer science (Feng, 2005). Additionally, Xie Ji-zhong (2008) investigated the synthesis of Biphenyl-4,4′-dicarboxylic acid, a similar compound, emphasizing its potential in liquid crystal polymer materials (Xie Ji-zhong, 2008).

Metal Organic Frameworks (MOFs)

S. Iram et al. (2020) used biphenyl-4,4′-dicarboxylic acid as an organic linker to synthesize bismuth and lead-based MOFs, revealing their luminescence activity and surface area properties through Brunauer-Emmett-Teller (BET) studies (Iram et al., 2020).

Molecular Docking Studies

Kwong et al. (2017) synthesized novel biphenyl ester derivatives as tyrosinase inhibitors, demonstrating significant anti-tyrosinase activities through molecular docking studies (Kwong et al., 2017).

Mechanism of Action

Charge compensation in the six-coordinate complexes is achieved through deprotonation of the carboxylate sites .

Safety and Hazards

Biphenyl-2,5-dicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Biphenyl-2,5-dicarboxylic acid is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required . It is also used in the synthesis of mixed ligand complexes, as well as precursors for the design of mixed metal oxides .

properties

IUPAC Name

2-phenylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJLXSVGVDPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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